N-tert-Butoxycarbonyl Mirabegron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

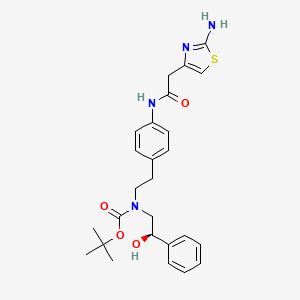

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist primarily used in the treatment of overactive bladder. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Mirabegron involves the protection of the amino group in Mirabegron with the tert-butoxycarbonyl group. This can be achieved by reacting Mirabegron with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the protection of the amino group and subsequent purification of the product .

Analyse Des Réactions Chimiques

Types of Reactions: N-tert-Butoxycarbonyl Mirabegron undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions where the Boc group is retained during the reaction.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP, acetonitrile.

Major Products:

Applications De Recherche Scientifique

Mécanisme D'action

N-tert-Butoxycarbonyl Mirabegron exerts its effects by acting as a beta-3 adrenergic receptor agonist. The activation of beta-3 receptors leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle. This increases the bladder’s storage capacity, thereby alleviating symptoms of urgency and frequency . The Boc group itself does not participate in the mechanism of action but serves to protect the amine group during synthesis .

Comparaison Avec Des Composés Similaires

Mirabegron: The parent compound without the Boc protection, used directly as a therapeutic agent for overactive bladder.

N-Boc-protected Amines: Other compounds where the Boc group is used to protect amines during synthesis.

Uniqueness: N-tert-Butoxycarbonyl Mirabegron is unique in that it combines the therapeutic properties of Mirabegron with the protective benefits of the Boc group. This allows for more versatile synthetic applications and the ability to perform selective reactions without affecting the amine group .

Activité Biologique

N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, a selective β3-adrenoceptor agonist primarily used in the treatment of overactive bladder (OAB). This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety, and potential applications.

This compound functions by selectively activating β3 adrenergic receptors in the bladder. This activation leads to relaxation of the detrusor muscle during the storage phase of micturition, thereby increasing bladder capacity and reducing urgency and frequency of urination. The mechanism is characterized by:

- Increased cAMP Levels: Activation of β3 receptors stimulates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels within bladder smooth muscle cells, promoting relaxation .

- Dose-Dependent Effects: Studies indicate that this compound exhibits dose-dependent effects on bladder relaxation and capacity enhancement .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 29% (25 mg), up to 45% (150 mg) |

| Volume of Distribution | 1670 L |

| Elimination Half-life | ~50 hours |

| Time to Maximum Concentration | 3–4 hours |

The bioavailability tends to be higher in women and is influenced by food intake, with low-fat meals enhancing absorption more than high-fat meals .

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in managing OAB symptoms. Notable findings include:

- Phase III Trials: In a randomized controlled trial involving 1,000 patients, doses of 50 mg and 100 mg significantly reduced the mean number of incontinence episodes per day compared to placebo (−1.63 and −1.47 respectively) with p < 0.05 .

- Elderly Population: A phase IV study specifically targeting patients aged 65 years and older confirmed that this compound improved micturition frequency and urgency episodes significantly compared to placebo .

Safety Profile

The safety profile of this compound is comparable to that of its parent compound. Commonly reported side effects include:

- Hypertension

- Urinary Tract Infections

- Headaches

- Dry Mouth

The incidence of these side effects is similar between treatment and placebo groups, indicating a favorable safety profile for long-term use .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

- Case Study 1: A patient with refractory OAB symptoms experienced a significant reduction in urgency episodes after switching from anticholinergic therapy to this compound, demonstrating improved quality of life.

- Case Study 2: An elderly patient with comorbidities showed enhanced bladder capacity and reduced frequency of urination without significant adverse effects after a 12-week treatment period.

Propriétés

IUPAC Name |

tert-butyl N-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-26(2,3)34-25(33)30(16-22(31)19-7-5-4-6-8-19)14-13-18-9-11-20(12-10-18)28-23(32)15-21-17-35-24(27)29-21/h4-12,17,22,31H,13-16H2,1-3H3,(H2,27,29)(H,28,32)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQURKCOFMEJLM-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)CC(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N)C[C@@H](C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.